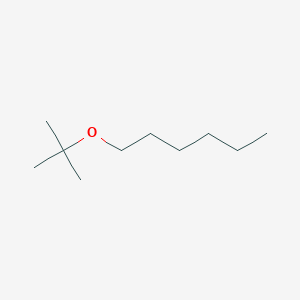
6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one
Vue d'ensemble
Description
6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one is a unique chemical compound. It is an organic building block . It is also a useful intermediate in the preparation of other anthranilic diamide analogues containing 1,2,4-oxadiazole rings that exhibits insecticidal and larvicidal properties .
Synthesis Analysis
The synthesis of similar compounds involves initial protonation of the orthoester and loss of ethanol to afford the stabilized carbocation . It has been synthesized by reacting o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous NaHCO3 .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C9H6ClNO2 . More detailed structural information can be obtained from spectral data .Chemical Reactions Analysis
The chemical reactions involved in the formation of this compound are complex. The process involves initial protonation of the orthoester and loss of ethanol to afford the stabilized carbocation .Applications De Recherche Scientifique
Hypolipidemic Properties
6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one and its derivatives have been studied for their potential in altering plasma lipid levels. Fenton et al. (1989) reported that certain 4H-3,1-benzoxazin-4-ones, including those with a 6-chloro substitution, demonstrated hypolipidemic effects, specifically hypocholesterolemic, hypotriglyceridemic, and high-density lipoprotein elevating properties in hypercholesterolemic and normolipidemic rats (Fenton et al., 1989).
Synthesis and Structural Analysis
The synthesis and structural characteristics of this compound and its analogs have been a subject of research. Hanson, Richards, and Rozas (2003) described methods for the bromination and nitration of this compound, which are crucial for understanding its chemical properties and potential applications in various fields (Hanson et al., 2003).
Inhibitory Effects on Serine Protease
Research by Hays et al. (1998) highlighted the use of this compound derivatives as inhibitors of the C1r serine protease. This enzyme is involved in the complement cascade, and its inhibition is relevant in studying the pathology of diseases like Alzheimer's (Hays et al., 1998).
Anticonvulsant Activity
De Marchi et al. (1971) explored the pharmacological activity of 1,4-dihydro-2H-3,1-benzoxazin-2-one derivatives, finding that compounds like 4-Phenyl-6-chloro-1,4-dihydro-2H-3,1-benzoxazin-2-one exhibited anticonvulsant properties against chemically and electrically induced seizures in mice (De Marchi et al., 1971).
Antibacterial Properties
A study by Sayapin et al. (2016) synthesized a derivative of this compound and found it to exhibit antibacterial activity against various hospital-acquired bacterial strains. This suggests its potential in developing new antibacterial drugs (Sayapin et al., 2016).
Application in Triazine Degradation
Willett et al. (2016) investigated the role of benzoxazinones, including this compound, in the degradation of triazines, which are herbicides. This research has implications for addressing soil and water contamination (Willett et al., 2016).
Synthesis of Quinazolines
Patel, Mistry, and Desai (2006) focused on the synthesis of quinazolinones using 6-chloro-3,1-benzoxazin-4-one, which could have potential biological activity, including antimicrobial properties (Patel et al., 2006).
Propriétés
IUPAC Name |
6-chloro-2-methyl-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c1-5-11-8-3-2-6(10)4-7(8)9(12)13-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMVQZIDRMBYRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)Cl)C(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80303001 | |
| Record name | 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7033-50-3 | |
| Record name | NSC155704 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155704 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














